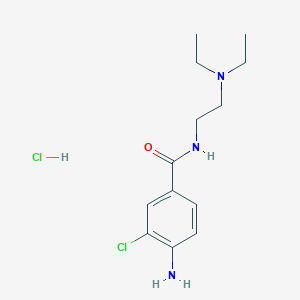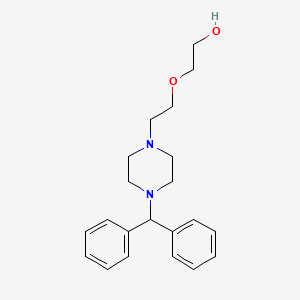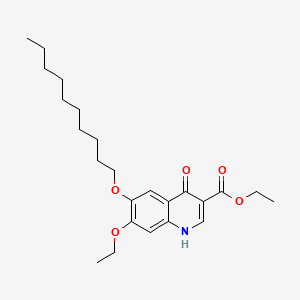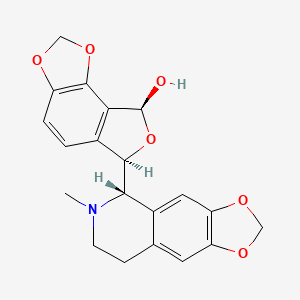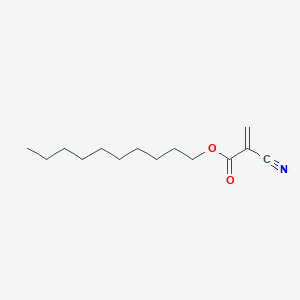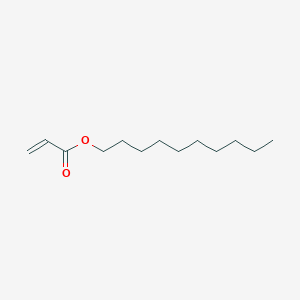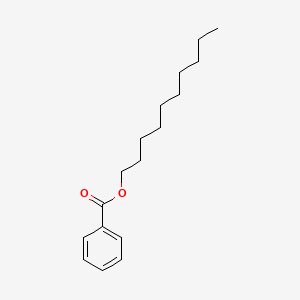
テトラヒドロカンナビノール酸(Δ9-THC)
概要
説明
テトラヒドロカンナビノール酸Aは、デルタ-9-テトラヒドロカンナビノール酸としても知られており、生きた大麻植物に見られる非精神活性カンナビノイドです。これは、大麻のよく知られた精神活性化合物であるデルタ-9-テトラヒドロカンナビノールの酸性前駆体です。テトラヒドロカンナビノール酸Aは、大麻の花と葉の腺毛で生合成され、蓄積されます .
科学的研究の応用
Tetrahydrocannabinolic acid A has shown potential in various scientific research applications:
作用機序
テトラヒドロカンナビノール酸Aは、さまざまな分子標的と経路を介してその効果を発揮します。
カンナビノイド受容体: 精神活性効果を生じさせませんが、タイプ1カンナビノイド受容体と相互作用します.
酵素経路: テトラヒドロカンナビノール酸シンターゼの作用によって、デルタ-9-テトラヒドロカンナビノールの生合成に関与しています.
類似の化合物との比較
テトラヒドロカンナビノール酸Aは、しばしば次のような他のカンナビノイドと比較されます。
デルタ-9-テトラヒドロカンナビノール: テトラヒドロカンナビノール酸Aの脱炭酸によって形成される精神活性化合物.
カンナビジオール酸: 大麻植物に見られるもう1つの酸性カンナビノイド前駆体.
カンナビノール: テトラヒドロカンナビノール酸Aの酸化生成物.
独自性
テトラヒドロカンナビノール酸Aは、その非精神活性な性質と、デルタ-9-テトラヒドロカンナビノールの前駆体としての役割により、独自です。デルタ-9-テトラヒドロカンナビノールとは異なり、テトラヒドロカンナビノール酸Aは陶酔効果を生じさせません。そのため、医学研究や応用のための貴重な化合物です .
生化学分析
Biochemical Properties
Delta(9)-Tetrahydrocannabinolic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including those involved in the endocannabinoid system. These interactions primarily occur through binding to cannabinoid receptors, which are part of the G-protein-coupled receptor family .
Cellular Effects
Delta(9)-Tetrahydrocannabinolic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of immune cells, potentially influencing immune responses .
Molecular Mechanism
The molecular mechanism of action of Delta(9)-Tetrahydrocannabinolic acid involves binding to cannabinoid receptors, leading to the activation or inhibition of various enzymes. This can result in changes in gene expression and the modulation of neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Delta(9)-Tetrahydrocannabinolic acid can change over time. Studies have shown that it has a certain degree of stability, but can degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Delta(9)-Tetrahydrocannabinolic acid can vary with different dosages in animal models. Lower doses may have therapeutic effects, while higher doses can lead to toxic or adverse effects .
Metabolic Pathways
Delta(9)-Tetrahydrocannabinolic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Delta(9)-Tetrahydrocannabinolic acid is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of Delta(9)-Tetrahydrocannabinolic acid can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
合成経路と反応条件
テトラヒドロカンナビノール酸Aは、カンナビゲロール酸から一連の酵素反応によって合成できます。このプロセスに関与する主な酵素は、テトラヒドロカンナビノール酸シンターゼであり、カンナビゲロール酸の酸化環化を触媒してテトラヒドロカンナビノール酸Aを生成します .
工業生産方法
工業的な設定では、テトラヒドロカンナビノール酸Aは通常、エタノール、ブタン、二酸化炭素抽出などの溶媒ベースの手法を使用して、生きた大麻植物から抽出されます。アイスウォーターハッシュ、ドライシフト、ロジンプレスなどの溶媒を使わない方法も、テトラヒドロカンナビノール酸Aを得るために使用されます .
化学反応の分析
反応の種類
テトラヒドロカンナビノール酸Aは、次のようないくつかの種類の化学反応を起こします。
一般的な試薬と条件
主要な生成物
脱炭酸: デルタ-9-テトラヒドロカンナビノール.
酸化: カンナビノール.
科学研究の応用
テトラヒドロカンナビノール酸Aは、さまざまな科学研究の応用に可能性を示しています。
類似化合物との比較
Tetrahydrocannabinolic acid A is often compared with other cannabinoids, such as:
Delta-9-tetrahydrocannabinol: The psychoactive compound formed from the decarboxylation of tetrahydrocannabinolic acid A.
Cannabidiolic acid: Another acidic cannabinoid precursor found in cannabis plants.
Cannabinol: An oxidized product of tetrahydrocannabinolic acid A.
Uniqueness
Tetrahydrocannabinolic acid A is unique due to its non-psychoactive nature and its role as a precursor to delta-9-tetrahydrocannabinol. Unlike delta-9-tetrahydrocannabinol, tetrahydrocannabinolic acid A does not produce intoxicating effects, making it a valuable compound for medical research and applications .
特性
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCONUSSAWGCZMV-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178701 | |
| Record name | Tetrahydrocannabinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23978-85-0 | |
| Record name | Δ9-Tetrahydrocannabinolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta(9)-Tetrahydrocannabinolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.9-TETRAHYDROCANNABINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



